N-Hydroxy-L-argininamide
Overview
Description
N-Hydroxy-L-argininamide is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a hydroxylamine group attached to the arginine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-L-argininamide typically involves the reaction of L-arginine with hydroxylamine. One common method is the nucleophilic acyl substitution reaction, where carboxylic acids or their derivatives (such as esters or acyl chlorides) react with hydroxylamine to form hydroxamic acids . The reaction conditions often include the use of a suitable solvent, such as water or an organic solvent, and may require the presence of a catalyst or a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-L-argininamide can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-L-argininamide has a wide range of applications in scientific research:
Mechanism of Action
N-Hydroxy-L-argininamide exerts its effects primarily through its interaction with enzymes. For example, it can inhibit arginase by binding to the binuclear manganese cluster of the enzyme, mimicking the tetrahedral intermediate involved in L-arginine hydrolysis . This inhibition can affect the urea cycle and nitric oxide production, which are critical for various physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-L-arginine (NOHA): An intermediate in nitric oxide synthesis and a potent arginase inhibitor.
Nor-NOHA: Another arginase inhibitor with similar properties to N-Hydroxy-L-argininamide.
N-Hydroxy guanidium derivatives: Compounds that also inhibit arginase by interacting with its manganese cluster.
Uniqueness
This compound is unique due to its specific structure and the presence of the hydroxylamine group, which imparts distinct reactivity and biological activity. Its ability to inhibit arginase and participate in various chemical reactions makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O2/c7-4(5(12)11-13)2-1-3-10-6(8)9/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHTVNGQTIZAFS-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NO)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NO)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972478 | |
Record name | 2-Amino-5-carbamimidamido-N-hydroxypentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5699-67-2 | |
Record name | Argininehydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-carbamimidamido-N-hydroxypentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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